molecular formula C10H19NO2 B2365549 N-methoxy-N-methylcycloheptanecarboxamide CAS No. 253429-08-2

N-methoxy-N-methylcycloheptanecarboxamide

Cat. No.: B2365549
CAS No.: 253429-08-2
M. Wt: 185.267
InChI Key: DCKCYNANSDDSDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methoxy-N-methylcycloheptanecarboxamide is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.27 g/mol . It is characterized by a cycloheptane ring substituted with a methoxy and a methyl group on the nitrogen atom of the carboxamide functional group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methoxy-N-methylcycloheptanecarboxamide can be synthesized through a multi-step process. One common method involves the reaction of cycloheptanone with methyl formate to form an intermediate, which then undergoes nucleophilic substitution to yield the final product . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methylcycloheptanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or methyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different substituents.

Scientific Research Applications

N-methoxy-N-methylcycloheptanecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-methoxy-N-methylcycloheptanecarboxamide involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methoxy-N-methylcyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.

    N-methoxy-N-methylcyclopentanecarboxamide: Similar structure but with a cyclopentane ring.

    N-methoxy-N-methylcyclooctanecarboxamide: Similar structure but with a cyclooctane ring.

Uniqueness

N-methoxy-N-methylcycloheptanecarboxamide is unique due to its seven-membered cycloheptane ring, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes. This uniqueness makes it valuable for specific research applications where the properties of the cycloheptane ring are advantageous.

Properties

IUPAC Name

N-methoxy-N-methylcycloheptanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-11(13-2)10(12)9-7-5-3-4-6-8-9/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKCYNANSDDSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CCCCCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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